molecular formula C6H7FN2O2S B2735275 2-Fluoro-5-methylpyridine-3-sulfonamide CAS No. 2243504-59-6

2-Fluoro-5-methylpyridine-3-sulfonamide

Cat. No.: B2735275
CAS No.: 2243504-59-6
M. Wt: 190.19
InChI Key: ZVCRAKUYLBSDGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-3-sulfonamide (CAS 2243504-59-6) is a fluorinated sulfonamide compound of significant interest in modern medicinal chemistry for developing new chemical entities with distinct physical, chemical, and biological properties . This compound integrates two key pharmacophores: a fluoropyridine ring and a sulfonamide functional group. The strategic incorporation of fluorine is a well-established approach in drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . Meanwhile, the sulfonamide group is a privileged structure in pharmaceuticals, known for its versatile biological activities . This combination makes 2-Fluoro-5-methylpyridine-3-sulfonamide a valuable building block in antimicrobial research. Fluorinated sulfonamide derivatives are actively explored as potential antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains . Furthermore, sulfonamides with heterocyclic peripheries, such as the pyridine ring in this compound, demonstrate a broad spectrum of antiviral properties and have been investigated against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . Researchers utilize this scaffold in designing and synthesizing novel compounds to overcome antibiotic resistance and develop new anti-infective therapies. The product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCRAKUYLBSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-3-sulfonamide (CAS 2243504-59-6)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

To our fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive technical resource on 2-Fluoro-5-methylpyridine-3-sulfonamide. The landscape of drug discovery is one of constant evolution, where novel molecular entities are the bedrock of therapeutic innovation. Pyridine sulfonamides, as a class, have demonstrated significant potential across a spectrum of biological targets, and it is within this promising context that we delve into the specifics of the title compound.

This document is structured to provide a logical progression of information, beginning with the fundamental physicochemical properties and extending to synthetic methodologies, potential therapeutic applications, and the broader context of its mechanism of action. Our objective is to not only present established data but also to foster a deeper understanding of the underlying scientific principles that govern the behavior and utility of this molecule. Through detailed protocols, data-driven insights, and a robust framework of referenced literature, we aim to empower your research and development endeavors.

Section 1: Molecular Profile and Physicochemical Properties

2-Fluoro-5-methylpyridine-3-sulfonamide is a distinct chemical entity characterized by a pyridine ring functionalized with a fluorine atom, a methyl group, and a sulfonamide moiety. This unique combination of functional groups bestows upon the molecule specific electronic and steric properties that are pivotal to its chemical reactivity and biological interactions.

Structural and Chemical Data

A comprehensive summary of the key identifiers and physicochemical properties of 2-Fluoro-5-methylpyridine-3-sulfonamide is provided below. These parameters are fundamental for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 2243504-59-6[1]
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.2 g/mol
IUPAC Name 2-fluoro-5-methylpyridine-3-sulfonamide[1]
The Role of Key Functional Groups

The molecular architecture of 2-Fluoro-5-methylpyridine-3-sulfonamide is a deliberate amalgamation of functional groups, each contributing to its overall chemical persona.

  • Pyridine Core: The nitrogen-containing heterocyclic ring serves as a scaffold, providing a rigid framework and influencing the molecule's basicity and potential for hydrogen bonding.

  • Fluorine Atom: The strategic placement of a fluorine atom at the 2-position significantly alters the electronic distribution within the pyridine ring through its strong electron-withdrawing inductive effect. This can influence the pKa of the pyridine nitrogen and modulate interactions with biological targets.

  • Methyl Group: The methyl group at the 5-position introduces a lipophilic character and can be involved in van der Waals interactions, potentially influencing binding affinity and selectivity.

  • Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a critical pharmacophore. It is a key hydrogen bond donor and acceptor and is known to mimic the transition state of enzymatic reactions, often acting as an inhibitor.[2]

Section 2: Synthesis and Manufacturing

While specific, proprietary synthesis routes for 2-Fluoro-5-methylpyridine-3-sulfonamide are not publicly detailed, a logical synthetic strategy can be devised based on established organic chemistry principles for the formation of substituted pyridines and sulfonamides.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-Fluoro-5-methylpyridine-3-sulfonamide is illustrated below. This approach dissects the target molecule into simpler, commercially available starting materials.

G target 2-Fluoro-5-methylpyridine-3-sulfonamide intermediate1 2-Fluoro-5-methylpyridine-3-sulfonyl chloride target->intermediate1 Ammonolysis intermediate2 2-Fluoro-5-methylpyridine-3-sulfonic acid intermediate1->intermediate2 Chlorination intermediate3 2-Fluoro-5-methylpyridine intermediate2->intermediate3 Sulfonation

Caption: Retrosynthetic pathway for 2-Fluoro-5-methylpyridine-3-sulfonamide.

Proposed Synthetic Workflow

The following is a generalized, step-by-step protocol for the synthesis of 2-Fluoro-5-methylpyridine-3-sulfonamide, grounded in established chemical transformations.

Step 1: Sulfonation of 2-Fluoro-5-methylpyridine

  • Reactants: 2-Fluoro-5-methylpyridine (starting material), Fuming Sulfuric Acid (oleum).

  • Procedure:

    • Carefully add 2-Fluoro-5-methylpyridine to a cooled solution of fuming sulfuric acid.

    • The reaction mixture is heated to facilitate the electrophilic aromatic substitution, introducing a sulfonic acid group at the 3-position.

    • The reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the mixture is cautiously poured onto ice, and the resulting precipitate of 2-fluoro-5-methylpyridine-3-sulfonic acid is collected by filtration.

Step 2: Conversion to the Sulfonyl Chloride

  • Reactants: 2-Fluoro-5-methylpyridine-3-sulfonic acid, Thionyl Chloride (SOCl₂) or a similar chlorinating agent.

  • Procedure:

    • The dried sulfonic acid is treated with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

    • The reaction is typically refluxed until the conversion to the sulfonyl chloride is complete.

    • The excess thionyl chloride is removed under reduced pressure to yield the crude 2-fluoro-5-methylpyridine-3-sulfonyl chloride.

Step 3: Ammonolysis to the Sulfonamide

  • Reactants: 2-Fluoro-5-methylpyridine-3-sulfonyl chloride, Ammonia (aqueous or gaseous).

  • Procedure:

    • The crude sulfonyl chloride is dissolved in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).

    • The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise.

    • The reaction is stirred until completion, monitored by TLC or LC-MS.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-Fluoro-5-methylpyridine-3-sulfonamide.

    • Purification is typically achieved by recrystallization or column chromatography.

G start 2-Fluoro-5-methylpyridine step1 Sulfonation (Fuming H₂SO₄) start->step1 intermediate1 2-Fluoro-5-methylpyridine-3-sulfonic acid step1->intermediate1 step2 Chlorination (SOCl₂) intermediate1->step2 intermediate2 2-Fluoro-5-methylpyridine-3-sulfonyl chloride step2->intermediate2 step3 Ammonolysis (NH₃) intermediate2->step3 product 2-Fluoro-5-methylpyridine-3-sulfonamide step3->product

Caption: Proposed synthetic workflow for 2-Fluoro-5-methylpyridine-3-sulfonamide.

Section 3: Potential Applications and Biological Significance

While specific biological data for 2-Fluoro-5-methylpyridine-3-sulfonamide is not extensively published, its structural motifs suggest several promising avenues for investigation in drug discovery.

The Sulfonamide Pharmacophore in Medicine

The sulfonamide functional group is a cornerstone of medicinal chemistry.[2] Historically recognized for their antibacterial properties, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3][4] This mechanism renders them bacteriostatic.[3][4] Beyond their antimicrobial applications, sulfonamides are present in a wide array of drugs with diverse therapeutic uses, including diuretics, anticonvulsants, and anti-inflammatory agents.[3] More recently, sulfonamide-containing molecules have been explored as anticancer agents.[5]

Pyridine Scaffolds in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to engage in hydrogen bonding and its tunable electronic properties make it a versatile component for designing molecules that interact with specific biological targets. The combination of a pyridine core with a sulfonamide moiety has been successfully exploited in the development of various inhibitors, including those targeting kinases.[6]

Postulated Therapeutic Targets

Based on its structural features, 2-Fluoro-5-methylpyridine-3-sulfonamide could be investigated for its potential activity against a range of biological targets, including but not limited to:

  • Kinases: The pyridine and sulfonamide groups can form key interactions within the ATP-binding pocket of various kinases. A recent study highlighted the design of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors for cancer therapy.[6]

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.

  • Bacterial Dihydropteroate Synthase: As a sulfonamide, this compound warrants investigation for potential antibacterial activity.[2][3]

Section 4: Future Directions and Conclusion

2-Fluoro-5-methylpyridine-3-sulfonamide represents a molecule of significant interest for further exploration in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural components suggest a high potential for biological activity.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties. Screening against a panel of relevant therapeutic targets, such as kinases and bacterial enzymes, would be a logical next step. The insights gained from such studies will be invaluable in determining the ultimate therapeutic potential of 2-Fluoro-5-methylpyridine-3-sulfonamide and its derivatives.

This guide has aimed to provide a comprehensive and scientifically grounded overview of 2-Fluoro-5-methylpyridine-3-sulfonamide. It is our hope that this information will serve as a valuable resource for the scientific community, stimulating further research and innovation in the quest for novel therapeutics.

References

  • Arctom, 2-fluoro-5-methylpyridine-3-sulfonamide, [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. [Link]

  • Al-Ghamdi, S. A., & Al-Otaibi, T. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 12(1), 1-12. [Link]

  • PubChem, 2-Chloro-5-fluoro-3-methylpyridine, [Link]

  • AOBChem, 2-Fluoro-5-hydroxy-3-methylpyridine, [Link]

  • Exploring the Synthesis and Applications of 2-Fluoro-3-methyl-5-aminopyridine. (2025, October 21). LinkedIn. [Link]

  • Google Patents, CN102898358A - Preparation method of fluoropyridine compounds,
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283. [Link]

  • Wikipedia, Sulfonamide (medicine), [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). PubMed Central. [Link]

  • MSD Manual Professional Edition, Sulfonamides, [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

  • PubChem, 3-Fluoro-5-methylpyridine, [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry-Section B, 7(1), 99-120. [Link]

Sources

Molecular weight and formula of 2-Fluoro-5-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-3-sulfonamide

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to the design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The molecule 2-Fluoro-5-methylpyridine-3-sulfonamide represents a compelling scaffold, integrating three critical pharmacophores: a pyridine ring, a fluorine substituent, and a sulfonamide moiety. The pyridine ring is a ubiquitous nitrogen-bearing heterocycle found in numerous FDA-approved drugs, valued for its ability to improve water solubility and serve as a hydrogen bond acceptor.[1][2][3] Fluorination is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The sulfonamide group is a cornerstone of chemotherapy, renowned for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] This guide provides a comprehensive overview of the molecular and functional characteristics of 2-Fluoro-5-methylpyridine-3-sulfonamide, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties and Structure

PropertyValue
Molecular Formula C₆H₇FN₂O₂S
Molecular Weight 190.19 g/mol
IUPAC Name 2-fluoro-5-methylpyridine-3-sulfonamide

The structural arrangement of these atoms is crucial for its chemical behavior and biological interactions.

Caption: Chemical structure of 2-Fluoro-5-methylpyridine-3-sulfonamide.

Rationale and Proposed Synthesis

The synthesis of novel compounds is a cornerstone of drug discovery. While a specific, documented synthesis for 2-Fluoro-5-methylpyridine-3-sulfonamide is not prevalent, a logical and robust synthetic route can be proposed based on established organosulfur chemistry. The most common and effective method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4][6] In this case, the target molecule would be synthesized from 2-fluoro-5-methylpyridine-3-sulfonyl chloride and ammonia.

The key challenge lies in the synthesis of the sulfonyl chloride intermediate. A plausible approach involves a Sandmeyer-type reaction, starting from the corresponding amine, 3-amino-2-fluoro-5-methylpyridine. This method is advantageous as it often proceeds with high yield and is suitable for industrial-scale production.[7]

Synthetic_Workflow A 3-Amino-2-fluoro-5-methylpyridine (Starting Material) B Diazotization (NaNO₂, HBF₄) A->B C Diazonium Fluoroborate Salt (Intermediate) B->C D Sulfonylchlorination (SO₂, CuCl₂) C->D E 2-Fluoro-5-methylpyridine-3-sulfonyl chloride (Key Intermediate) D->E F Amination (Aqueous NH₃) E->F G 2-Fluoro-5-methylpyridine-3-sulfonamide (Final Product) F->G

Caption: Proposed synthetic workflow for 2-Fluoro-5-methylpyridine-3-sulfonamide.

Experimental Protocol: Proposed Synthesis

This protocol describes a representative, two-stage synthesis based on established chemical principles for converting an amino-pyridine to a sulfonamide.

Part 1: Synthesis of 2-Fluoro-5-methylpyridine-3-sulfonyl chloride

  • Diazotization:

    • To a cooled (0-5 °C) solution of 3-amino-2-fluoro-5-methylpyridine in a suitable acidic medium (e.g., aqueous tetrafluoroboric acid), add a solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

    • Causality: The cold temperature is critical to ensure the stability of the resulting diazonium salt intermediate.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium fluoroborate salt.

  • Sulfonylchlorination:

    • Prepare a solution of sulfur dioxide in a suitable solvent, catalyzed by a copper salt such as cuprous chloride.[7][8]

    • Add the previously prepared diazonium salt suspension to this solution in portions, controlling any effervescence.

    • Causality: The copper catalyst facilitates the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

    • Allow the reaction to proceed until nitrogen evolution ceases, typically stirring overnight at room temperature.

  • Work-up and Isolation:

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2-fluoro-5-methylpyridine-3-sulfonyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of 2-Fluoro-5-methylpyridine-3-sulfonamide

  • Amination:

    • Dissolve the crude sulfonyl chloride from Part 1 in a suitable solvent like tetrahydrofuran (THF).

    • Add an excess of aqueous ammonia solution to the mixture.[9]

    • Causality: An excess of ammonia is used to react with the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

    • Stir the resulting suspension vigorously at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Remove the organic solvent by rotary evaporation.

    • Dissolve the remaining residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.[9]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, 2-fluoro-5-methylpyridine-3-sulfonamide, can be further purified by recrystallization or column chromatography to achieve high purity.

Potential Applications in Drug Discovery

The unique combination of the fluoropyridine and sulfonamide moieties suggests significant potential for 2-Fluoro-5-methylpyridine-3-sulfonamide as a scaffold in drug discovery. Sulfonamide derivatives are known to exhibit a wide array of pharmacological activities.[5][10] The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance its drug-like properties.[11][12]

Structure_Activity_Relationship cluster_0 Structural Features cluster_1 Potential Bioactivities & Properties A 2-Fluoro-5-methylpyridine-3-sulfonamide B Sulfonamide Moiety (-SO₂NH₂) A->B C Fluorine Atom (-F) A->C D Pyridine Scaffold A->D E Antimicrobial Anticancer Anti-inflammatory Diuretic B->E Known Activity F Enhanced Metabolic Stability Increased Lipophilicity Improved Binding Affinity C->F Improves Properties G Improved Solubility Hydrogen Bonding Scaffold for SAR Studies D->G Provides Framework

Caption: Logical relationship between structural features and potential applications.

  • Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[5]

  • Anticancer Therapeutics: Many sulfonamide derivatives have shown potent anticancer activity, often through the inhibition of carbonic anhydrase, which is overexpressed in many tumors.[5]

  • CNS-Acting Agents: The versatility of the sulfonamide group has led to its incorporation in drugs targeting the central nervous system, including enzyme inhibitors and receptor ligands.

  • Anti-inflammatory Drugs: Certain sulfonamides are known to exhibit anti-inflammatory properties, providing another avenue for therapeutic development.[4]

The presence of the 2-fluoro-5-methylpyridine core can further modulate these activities. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the pyridine nitrogen offers a site for hydrogen bonding, potentially improving target engagement and solubility.

Conclusion

2-Fluoro-5-methylpyridine-3-sulfonamide is a molecule of significant interest for medicinal chemists and drug development professionals. By combining the well-established therapeutic potential of the sulfonamide group with the advantageous physicochemical properties conferred by a fluorinated pyridine scaffold, this compound represents a valuable building block for the synthesis of new chemical entities. The proposed synthetic route provides a practical and scalable method for its preparation, enabling further investigation into its biological activities. As the demand for novel therapeutics continues to grow, scaffolds such as this will play a crucial role in the development of the next generation of medicines.

References

  • Patel, D., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Significance and symbolism of Sulfonamide derivative. (2025). Sci-napse. Available at: [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • Capracotta, S., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Iram, S., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.
  • EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WIPO Patentscope. Available at: [Link]

  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube. Available at: [Link]

  • Kumar, A., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Available at: [Link]

  • Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available at: [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development: A Review. (2021). Drug Design, Development and Therapy. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of sulfonyl chloride intermediate in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Sulfonyl Chloride Stability & Synthesis

Ticket ID: PSC-STAB-001 Subject: Preventing Hydrolysis and Decomposition of Pyridine Sulfonyl Chlorides Status: Open Priority: Critical

Executive Summary

You are encountering a common failure mode in heterocyclic chemistry. Unlike benzenesulfonyl chlorides, pyridine sulfonyl chlorides possess an internal nucleophile (the pyridine nitrogen) that catalyzes their own destruction.

This guide treats the molecule not just as a reagent, but as a metastable intermediate . Success depends on three variables: Protonation State , Temperature , and Phase Separation velocity .

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the instability, you must understand the mechanism. The decomposition is often autocatalytic.

The "Vicious Cycle" Mechanism:

  • Nucleophilic Catalysis: The pyridine nitrogen of one molecule attacks the sulfonyl sulfur of another (or reacts with water to generate a general base).

  • Zwitterion Formation: This forms a highly reactive sulfonyl-pyridinium species.

  • Hydrolysis: Water attacks this activated intermediate 10–100x faster than it attacks the neutral sulfonyl chloride.

  • Acid Generation: Hydrolysis produces HCl and Sulfonic Acid.[1] While HCl usually protonates the ring (stabilizing it), if you perform a basic workup , you remove this protective proton, regenerating the nucleophilic free base and accelerating decomposition.

DOT Diagram: The Decomposition Loop

DecompositionLoop Start Pyridine Sulfonyl Chloride (Free Base) Intermediate Sulfonyl-Pyridinium Zwitterion Start->Intermediate Self-Catalysis (Nucleophilic Attack) Product Pyridine Sulfonic Acid (Dead End) Intermediate->Product Rapid Hydrolysis HCl HCl Intermediate->HCl Byproduct Water H2O (Trace Moisture) Water->Intermediate HCl->Start Protonation protects N (Forms Stable HCl Salt)

Figure 1: The autocatalytic decomposition pathway. Note that HCl (green arrow) actually stabilizes the molecule by tying up the nitrogen lone pair.

Module 2: Synthesis Protocols (The "Gold Standards")

Do not use standard benzenesulfonyl chloride conditions. Use these optimized protocols.

Protocol A: Oxidative Chlorination (From Thiol/Disulfide)

Best for: High purity requirements where starting thiols are available.

ParameterSpecificationReason
Reagents

gas (or NCS) + dilute HCl
HCl maintains the pyridine as a salt throughout.
Temperature -5°C to 0°C Controls the highly exothermic oxidation.
Solvent Aqueous HCl / Acetic AcidKeeps the product protonated.

Step-by-Step Workflow:

  • Dissolve 3-mercaptopyridine (or disulfide) in conc. HCl/Water (1:1) .

  • Cool to -10°C .

  • Bubble

    
     gas slowly. Checkpoint: Solution turns yellow/orange.
    
  • Critical Step: The product often precipitates as a solid HCl salt. Filter it cold. Do not extract if you can avoid it.

  • If extraction is needed: Use cold DCM. Do not wash with bicarbonate.

Protocol B: The Aqueous Meerwein (From Amine)

Best for: Scalability and "Green" Chemistry (avoiding


).

Step-by-Step Workflow:

  • Diazotization: Dissolve 3-aminopyridine in HCl. Add

    
     at <0°C .
    
  • Sulfonylation: Prepare a mixture of

    
     (sat.) and 
    
    
    
    (cat.) in Acetic Acid or Water.
  • Combination: Add the diazonium salt to the

    
     mixture.
    
  • Precipitation: The sulfonyl chloride often precipitates directly from the aqueous phase due to the "Salting Out" effect of the high ion concentration.

Technical Insight: The low solubility of the sulfonyl chloride in the acidic aqueous matrix is its primary protection against hydrolysis.

Module 3: The Critical Workup (The "Kill Zone")

This is where 90% of users lose their product.

The Golden Rule: NEVER perform a standard basic wash (NaHCO3/NaOH) to "neutralize" the acid unless absolutely necessary, and if you do, it must be <0°C and <30 seconds.

Troubleshooting Guide: Isolation & Purification
IssueDiagnosisSolution
Emulsion Phase separation is too slow; hydrolysis is occurring at the interface.Add Brine (Sat. NaCl). This increases ionic strength and forces phase separation.
Sticky Gum Polymerization of the free base.Keep it acidic. Wash organic layer with cold 0.1 M HCl or Brine only.
Low Yield Product stayed in the water (hydrolyzed to sulfonic acid).Check pH. If the aqueous layer is neutral/basic, you lost it. Keep aqueous layer < pH 2.

Optimized Workup Workflow (DOT Diagram)

WorkupFlow Reaction Reaction Mixture (Acidic, Aqueous) Precipitate Is Solid Precipitate Present? Reaction->Precipitate Filter Filter Cold Wash with cold dilute HCl Dry in Vacuum Precipitate->Filter Yes Extract Extract with DCM (Cold) Add Brine if Emulsion forms Precipitate->Extract No Wash Wash Organic Layer Extract->Wash BadWash Sat. NaHCO3 (Basic) Wash->BadWash Standard Protocol (AVOID) GoodWash Cold Brine / 0.1M HCl Wash->GoodWash Optimized Protocol Destroy RAPID HYDROLYSIS (Product Loss) BadWash->Destroy Dry Dry over Na2SO4 Evaporate < 30°C GoodWash->Dry

Figure 2: Decision tree for isolation. Note the "red path" leading to destruction via basic wash.

Module 4: Storage & Handling

Q: Can I store Pyridine-3-Sulfonyl Chloride? A: Yes, but only as the Hydrochloride Salt .

  • The Free Base: Liquid/Low-melting solid. Unstable. Decomposes in days at RT.

  • The HCl Salt: White crystalline solid. Stable for months if dry.

Storage Protocol:

  • Container: Tightly sealed, Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential).[2][3]

  • Temperature: -20°C (Freezer).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.

FAQ: Common User Issues

Q: I see a spot on TLC that stays at the baseline. What is it? A: That is Pyridine Sulfonic Acid . It means your sulfonyl chloride has hydrolyzed.[1][2][4] If this spot grows during workup, your wash was too basic or too warm.

Q: Can I use silica gel chromatography? A: No. Silica gel is slightly acidic and contains bound water. Pyridine sulfonyl chlorides often decompose or streak badly on silica.

  • Alternative: Use the crude product immediately.[5] If purification is needed, recrystallize from dry hexane/DCM or toluene.

Q: My product turned into a black tar overnight. A: You likely isolated the free base and left it at room temperature. The nitrogen attacked the sulfonyl group (polymerization). Next time, store it as the HCl salt or use it immediately.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Source: ACS Publications (Org. Process Res. Dev.) Context: Describes the "salting out" effect and aqueous stability of pyridine sulfonyl chlorides.

  • Synthesis method of pyridine-3-sulfonyl chloride (Patent CN112830892A). Source: Google Patents Context: Detailed industrial protocol for the diazotization (Meerwein) route.

  • Stability of Heteroaromatic Sulfonyl Chlorides. Source: ResearchGate Context: Comparative stability data of alpha, beta, and gamma isomers.

  • Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Source: Fisher Scientific Context: Handling, storage, and safety data for the hydrochloride salt.[3][6]

Sources

Technical Support Center: Optimizing Purification of Fluorinated Pyridine Sulfonamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic purification of fluorinated pyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique molecules. The inherent properties of fluorinated pyridine sulfonamides—such as the basicity of the pyridine ring, the acidic nature of the sulfonamide proton, and the impact of fluorine substitution on polarity and intermolecular interactions—present specific challenges in achieving optimal separation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.

Troubleshooting Guide: Addressing Common Purification Challenges

This section tackles specific issues you may encounter during the column chromatography of fluorinated pyridine sulfonamides, offering explanations for their root causes and providing actionable, step-by-step protocols to resolve them.

Issue 1: Poor Separation or Co-elution of Your Fluorinated Pyridine Sulfonamide

Q: I'm observing poor resolution between my target compound and impurities. What strategies can I employ to improve separation?

A: Poor separation is a common challenge stemming from insufficient differential partitioning of components between the stationary and mobile phases. The electronic properties of both the pyridine ring and the sulfonamide group, modified by the presence of fluorine atoms, play a crucial role. Here’s a systematic approach to enhancing resolution:

1. Mobile Phase Optimization: The Primary Driver of Selectivity

The composition of your mobile phase is the most powerful tool for manipulating selectivity.[1]

  • Adjusting Polarity (Normal Phase): For standard silica gel chromatography, if your compounds are eluting too quickly and together (high Rf), you need to decrease the polarity of the mobile phase. Conversely, if they are retained too strongly, a gradual increase in polarity is necessary.

    • Strategy: Begin with a non-polar solvent like hexanes or petroleum ether and incrementally add a more polar solvent such as ethyl acetate or diethyl ether.[2] A common starting point for "normal" compounds is a 10-50% mixture of ethyl acetate in hexane.[2] For more polar fluorinated pyridine sulfonamides, a system like dichloromethane/methanol might be more appropriate.[2]

  • Ternary Solvent Systems: Sometimes, a two-solvent system is insufficient. Adding a third solvent can fine-tune selectivity. For instance, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or acetone can alter the interactions and improve separation.

  • Method Development using TLC: Thin-Layer Chromatography (TLC) is indispensable for efficiently screening solvent systems before committing to a column run.[3][4] Aim for a target Rf value between 0.13 and 0.40 for your compound of interest, with a clear separation from impurities.[3]

2. Stationary Phase Selection: Exploiting Different Interaction Mechanisms

If mobile phase optimization is insufficient, consider a different stationary phase.

  • Standard Silica Gel: This is the workhorse for normal-phase chromatography. Its acidic surface, due to silanol groups (Si-OH), can interact strongly with the basic pyridine nitrogen.[5]

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be a good alternative if your compound is unstable on silica.[6] Basic alumina, for instance, can mitigate issues with acid-sensitive compounds.

  • Reverse-Phase Chromatography (C18): For more polar or water-soluble fluorinated pyridine sulfonamides, reverse-phase chromatography may be more suitable. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]

  • Fluorinated Stationary Phases: For highly fluorinated compounds, a fluorinated stationary phase, such as one containing a pentafluorophenyl (PFP) group, can offer unique selectivity.[7][8][9] These phases can engage in fluorophilic interactions, leading to better retention and separation of fluorinated molecules from their non-fluorinated counterparts.[8][9][10]

Issue 2: Peak Tailing of Your Basic Pyridine Sulfonamide

Q: My purified fractions are showing significant peak tailing on analytical HPLC. What is causing this, and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like pyridines is a classic problem in chromatography, especially on silica-based stationary phases.[5]

Causality: The primary cause is the strong, non-ideal interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica surface.[5] This leads to a secondary retention mechanism that broadens the peak.

Mitigation Strategies:

  • Mobile Phase Additives (Normal Phase):

    • Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase.[5] This additive will preferentially bind to the active silanol sites, effectively masking them from your analyte and resulting in more symmetrical peaks.[5]

    • Ammonia in Methanol: For particularly stubborn basic compounds, a mobile phase containing a small percentage of a 10% ammonia in methanol solution mixed with dichloromethane can be effective.[2]

  • pH Adjustment (Reverse Phase):

    • In reverse-phase HPLC, adjusting the pH of the aqueous component of the mobile phase can significantly improve peak shape. Lowering the pH (e.g., to 2.5-3.0 with formic acid or trifluoroacetic acid) protonates the silanol groups, reducing their interaction with the pyridine nitrogen.[5] Conversely, operating at a high pH (e.g., >8) will deprotonate the silanol groups and ensure the pyridine is in its neutral form, though this requires a pH-stable column.[5][11]

Issue 3: Low Recovery of the Target Compound

Q: After column chromatography, the yield of my fluorinated pyridine sulfonamide is significantly lower than expected. What are the potential reasons for this loss?

A: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the stationary phase to decomposition.

Potential Causes and Solutions:

  • Irreversible Adsorption: The combination of the basic pyridine and the potentially acidic sulfonamide proton can lead to strong, sometimes irreversible, binding to the silica gel.

    • Solution: Deactivating the silica gel can help. This can be done by pre-treating the silica with a solution of triethylamine in your non-polar solvent before packing the column. Also, consider using a less acidic stationary phase like neutral alumina.[6]

  • Compound Instability: Your compound may be degrading on the acidic silica gel.[6]

    • Diagnosis: A simple 2D TLC experiment can help diagnose this. Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction with the same solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition on the plate.[6]

    • Solution: If instability is confirmed, switch to a more inert stationary phase like deactivated silica, alumina, or consider reverse-phase chromatography.[6]

  • Poor Solubility and Precipitation: The compound might be precipitating at the top of the column if it is not fully soluble in the initial mobile phase.

    • Solution: Ensure your crude material is fully dissolved before loading. If solubility in the mobile phase is low, consider "dry loading."[3] This involves pre-adsorbing your compound onto a small amount of silica gel from a volatile solvent (like dichloromethane), evaporating the solvent to get a dry powder, and then loading this powder onto the top of your column.[3]

Frequently Asked Questions (FAQs)

Q1: How does the fluorine in my compound affect its chromatographic behavior?

A1: Fluorine substitution has several profound effects:

  • Increased Lipophilicity: In many cases, replacing hydrogen with fluorine increases the lipophilicity of the molecule, which can lead to stronger retention in reverse-phase systems and faster elution in normal-phase systems.[12][13] However, the overall effect depends on the degree and position of fluorination.[12]

  • Altered Polarity: The highly electronegative fluorine atoms can create strong molecular dipoles, which can increase interactions with polar stationary phases.[14]

  • Reduced Basicity of the Pyridine Ring: The electron-withdrawing nature of fluorine atoms can decrease the basicity of the pyridine nitrogen. This can reduce the unwanted strong interactions with acidic silanol groups on silica, potentially leading to better peak shapes.

  • Fluorophilic Interactions: Highly fluorinated molecules can participate in "fluorophilic" interactions, which are distinct from hydrophobic interactions. This is the basis for the enhanced selectivity of fluorinated stationary phases for fluorinated analytes.[9][10]

Q2: How do I choose the right starting solvent system for my flash chromatography?

A2: The best practice is to use TLC to guide your solvent selection.[3][15] A good starting point is to find a solvent system that gives your target compound an Rf of approximately 0.2-0.3.[4]

Compound PolarityRecommended Starting Solvent System
Non-polar 5% Ethyl Acetate/Hexane or 5% Ether/Hexane[2]
Moderately Polar 10-50% Ethyl Acetate/Hexane[2]
Polar 100% Ethyl Acetate or 5% Methanol/Dichloromethane[2][16]

Remember to always start with a less polar mobile phase and gradually increase the polarity (isocratic or gradient elution).

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique where the crude material is pre-adsorbed onto a solid support (usually silica gel) before being loaded onto the column.[3] This is highly recommended when your compound has poor solubility in the mobile phase.[3] It prevents the sample from precipitating at the top of the column, which would lead to poor separation and band broadening.

Q4: Can I use gradient elution for my column?

A4: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is a powerful technique. It is particularly useful for separating mixtures with components that have a wide range of polarities. A gradient allows for the elution of less polar compounds first, followed by the more tightly bound polar compounds, often resulting in better resolution and faster run times compared to isocratic (constant solvent composition) elution.

Experimental Protocols & Visualizations

Protocol 1: Systematic Mobile Phase Selection using TLC
  • Dissolve Sample: Prepare a concentrated solution of your crude fluorinated pyridine sulfonamide in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Use a capillary tube to spot the solution onto several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with common binary mixtures (e.g., 10%, 20%, 50% ethyl acetate in hexanes).

  • Visualize: After development, visualize the spots using a UV lamp (if your compound is UV active) and/or an appropriate stain.

  • Analyze Rf Values: Calculate the Retention Factor (Rf) for your target compound and impurities in each solvent system.

  • Select Optimal System: Choose the solvent system that provides good separation between your target and impurities, with the target having an Rf value ideally between 0.13 and 0.40.[3]

Diagram: Troubleshooting Workflow for Poor Separation

PoorSeparationWorkflow Start Poor Separation (Co-elution) TLC_Screen Perform TLC Screening (Vary Solvent Ratio) Start->TLC_Screen Check_Rf Is Target Rf 0.15-0.35 with Good Separation? TLC_Screen->Check_Rf Run_Column Run Column with Optimized Mobile Phase Check_Rf->Run_Column Yes Change_Solvents Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) Check_Rf->Change_Solvents No Success Successful Purification Run_Column->Success Change_Solvents->TLC_Screen Change_Stationary_Phase Change Stationary Phase (e.g., Silica to Alumina or Reverse Phase/PFP) Change_Solvents->Change_Stationary_Phase Still No Separation Change_Stationary_Phase->TLC_Screen

Caption: A workflow for systematically troubleshooting poor separation.

Diagram: Logic for Mitigating Peak Tailing

PeakTailingSolutions Issue { Issue: Peak Tailing | Basic Pyridine Sulfonamide} Cause Primary Cause Strong interaction of basic pyridine N with acidic silanol groups (Si-OH) on silica Issue->Cause NP_Solution Normal Phase Solution Add Competing Base (e.g., 0.5% Triethylamine) to mobile phase to mask silanol sites Cause->NP_Solution RP_Solution Reverse Phase Solution Adjust mobile phase pH to protonate/deprotonate silanols (e.g., 0.1% Formic Acid) or ensure pyridine is neutral Cause->RP_Solution Result { Result | Symmetrical Peak Shape} NP_Solution->Result RP_Solution->Result

Caption: Logic for addressing peak tailing in fluorinated pyridine sulfonamides.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Lige, M. (n.d.). Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Taylor, L. T., & Ashraf-Khorasani, M. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Regalado, E. L., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Organic letters, 10(22), 5143–5146.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Welch, C. J. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Ashraf-Khorasani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Mestre, J., Bernús, M., Castillón, S., & Boutureira, O. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(33), 28799–28808.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel fluorinated building blocks via halofluorination and related reactions Characterization.
  • Xiao, J. C., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 736-741.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Sławiński, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1935.
  • Espada, A., Marín, A., & Anta, C. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases.
  • Radboud Repository. (n.d.). 72549.pdf.
  • Espinosa, S., Bosch, E., & Rosés, M. (2000). Single peak resolution criteria for optimisation of mobile phase composition in liquid chromatography. Analytica Chimica Acta, 407(1-2), 1-13.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Samanidou, V. F., & Karageorgou, E. G. (2013). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Mini-Reviews in Medicinal Chemistry, 13(5), 633-653.
  • Blackwell, J. A., & Carr, P. W. (1992). The special effect of fluoride on the chromatography of acidic analytes on polybutadiene-coated zirconia.
  • Friesen, J. B., & Pauli, G. F. (2005).
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • American Chemical Society. (2021, November 12). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary.
  • Karageorgou, E., & Samanidou, V. (2018).
  • Kowalski, P., et al. (2019).
  • Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(6), 2037-2076.
  • Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6095.
  • Food Safety and Inspection Service. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Powers, L. C., et al. (2017). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 51(10), 5520-5529.

Sources

Technical Support Center: Solubility Optimization for 2-Fluoro-5-methylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

The Challenge: Researchers frequently encounter precipitation and poor dissolution rates with 2-Fluoro-5-methylpyridine-3-sulfonamide (F-Me-Py-SA). This intermediate is critical in the synthesis of bioactive sulfonamide derivatives but exhibits the classic "brick dust" behavior of planar, crystalline sulfonamides: high melting point and low aqueous solubility.

The Molecule:

  • Core Scaffold: Pyridine ring (heterocyclic).[1]

  • Substituents:

    • C2-Fluorine: Strong Electron Withdrawing Group (EWG). Drastically lowers the basicity of the pyridine nitrogen.

    • C3-Sulfonamide: Weakly acidic group (typically pKa ~9–10, but lower here due to the ortho-fluorine).

    • C5-Methyl: Lipophilic group, increasing LogP.

Solubility Mechanism: Unlike simple pyridines which dissolve in acid, this molecule is amphoteric with a bias toward acidity . The 2-Fluoro substituent suppresses protonation of the pyridine nitrogen (making acid solubility poor) while enhancing the acidity of the sulfonamide NH. Therefore, alkalinization is the primary aqueous strategy, followed by cosolvency.

Decision Matrix: Solubility Strategy

The following logic gate determines your optimal solubilization method based on your application needs.

SolubilityDecision Figure 1: Strategic decision tree for solubilizing 2-Fluoro-5-methylpyridine-3-sulfonamide based on experimental context. Start Start: Define Application IsBio Is this for Biological Assay (Cell/Enzyme)? Start->IsBio IsChem Is this for Chemical Synthesis? Start->IsChem ToxSens Is the system sensitive to DMSO/Organic Solvents? IsBio->ToxSens Yes UseCosolvent STRATEGY 2: Organic Cosolvents (DMSO, DMA, DMF) IsChem->UseCosolvent Standard Route UseComplex STRATEGY 3: Cyclodextrin Complexation (HP-β-CD) ToxSens->UseComplex Yes (High Sensitivity) UseBuffer STRATEGY 1: pH Adjustment (pH > 8.5) + Low % DMSO ToxSens->UseBuffer No (Standard Assay)

Strategy 1: pH-Dependent Solubilization (The Buffer Method)

Concept: The sulfonamide moiety (


) acts as a weak acid. By raising the pH above its pKa, you deprotonate the nitrogen, creating a highly soluble anion. Due to the electron-withdrawing 2-Fluoro group, the pKa of this specific sulfonamide is estimated to be lower (approx. 7.5–8.2) than unsubstituted benzenesulfonamides (pKa ~10).

Applicability: Best for in vitro screening where organic solvents must be minimized (<1%).

Protocol: Preparation of a 10 mM Stock
  • Calculate: For 10 mL of 10 mM solution, weigh 21.0 mg of F-Me-Py-SA (MW: ~210.2 g/mol ).

  • Primary Dissolution (Alkaline Shock):

    • Add the solid to a vial.

    • Add 100 µL of 0.1 M NaOH. Vortex vigorously. The solid should dissolve as the salt forms.

  • Buffering:

    • Slowly add 9.9 mL of Phosphate Buffered Saline (PBS) adjusted to pH 8.5 .

    • Critical Note: Do not use standard pH 7.4 PBS initially, as the compound may precipitate.

  • Verification:

    • Measure pH.[2][3] If pH < 8.0, add dilute NaOH dropwise until clear.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Cloudiness upon adding PBS pH dropped below pKa (re-protonation).Adjust buffer pH to 8.5 or 9.0.
Solid remains in NaOH Particle size too large or insufficient base.Sonicate for 10 mins; ensure NaOH is fresh.
Precipitation over time Common ion effect (Sodium).Switch to Potassium-based buffers or Tris-Glycine.

Strategy 2: Cosolvent Engineering

Concept: If pH adjustment is not feasible (e.g., reaction chemistry requires neutral conditions), cosolvents reduce the dielectric constant of water, favoring the dissolution of the lipophilic pyridine ring.

Applicability: Chemical synthesis, HPLC sample prep, and robust biological assays.

Recommended Solvent Systems

Data based on general solubility profiles of fluorinated pyridine sulfonamides [1].

Solvent SystemSolubility PotentialNotes
DMSO (100%) > 100 mMExcellent stock solution stability. Hygroscopic.
DMA (Dimethylacetamide) > 120 mMSuperior for synthesis; harder to remove than DMSO.
PEG 400 / Water (50:50) ~ 5-10 mMBiocompatible; viscous. Good for animal dosing.
Ethanol / Water PoorNot recommended; pyridine sulfonamides often crystallize from alcohols.
Protocol: The "Cosolvent Spike" Method
  • Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Prepare the aqueous media (water or buffer).

  • Inject the DMSO stock into the vortexing aqueous media.

    • Technique Tip: Submerge the pipette tip under the surface of the water while vortexing to prevent surface precipitation.

Strategy 3: Cyclodextrin Complexation (Advanced Formulation)

Concept: For sensitive biological systems where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic pyridine ring inserts into the CD cavity, while the hydrophilic exterior maintains water solubility.

Mechanism of Action: The 2-Fluoro and 5-Methyl groups provide excellent hydrophobic "handles" for the cyclodextrin cavity interaction [2].

Complexation Figure 2: 1:1 Stoichiometric inclusion of F-Me-Py-SA into Cyclodextrin. Guest Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex k_on Host HP-β-CD (Cavity) Host->Complex Equilibrium

Protocol: Phase Solubility Preparation
  • Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g in 10mL).

  • Add excess F-Me-Py-SA (approx 10 mg) to the solution.

  • Equilibrate: Shake or rotate at room temperature for 24–48 hours.

  • Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solid.

  • Result: The filtrate is a stable, soluble complex ready for injection/assay.

Frequently Asked Questions (FAQ)

Q: Why does the compound dissolve in acid (1M HCl) but crash out when I dilute it? A: While the pyridine nitrogen can be protonated, the 2-Fluorine atom is strongly electron-withdrawing, drastically lowering the basicity (pKa of 2-fluoropyridine is ~ -0.44) [3].[4] Therefore, the protonated form is unstable at anything other than very low pH. As soon as you dilute the acid, the pH rises, the pyridine deprotonates, and the neutral (insoluble) molecule precipitates. Stick to alkaline strategies.

Q: Can I use sonication to force it into solution? A: Sonication helps break up crystal lattices (brick dust), but it creates a supersaturated solution. If the thermodynamic solubility is exceeded, it will precipitate later, likely during your experiment. Always filter supersaturated solutions or use the Cosolvent Spike method to ensure stability.

Q: Is the sulfonamide bond stable in the alkaline buffer (pH 9)? A: Yes. Sulfonamides are generally resistant to hydrolysis under mild alkaline conditions (pH 8–10) at room temperature. However, avoid storing stock solutions at pH > 12 for extended periods.

References

  • Solubility of Sulfonamides in Binary/Ternary Solvents. Regosz, A. et al. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents."[5] International Journal of Pharmaceutics.

  • Cyclodextrin Complexation of Sulfonamides. Mura, P. et al. "Interaction of sulfonamides with β-cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis.

  • Basicity of Fluorinated Pyridines. PubChem Database.[6] "2-Fluoropyridine Compound Summary - pKa Data."

Sources

Technical Support Center: Regiocontrol in Sulfonation of 2-Fluoro-5-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It assumes the user is a professional chemist encountering regioselectivity issues and requires immediate, high-level troubleshooting and protocol optimization.

Case ID: REGIO-PYR-2F5M Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Electronic Battlefield

Controlling regioselectivity in 2-fluoro-5-methylpyridine is a classic exercise in competing electronic effects. You are dealing with a "schizophrenic" substrate where three distinct forces pull the incoming electrophile in different directions.

Understanding these vectors is the only way to predict and control the outcome.

  • The Nitrogen Sink (Deactivation): In standard acidic sulfonation media (EAS), the pyridine nitrogen protonates (

    
    ). This creates a pyridinium ion, which is highly electron-deficient ($ \pi $-deficient), deactivating the entire ring and making direct electrophilic attack nearly impossible without forcing conditions (oleum/Hg).
    
  • The Fluorine Director (C2):

    • In EAS: It is an inductive withdrawer (-I) but a resonance donor (+R). It directs ortho (to C3) and para (to C5, which is blocked).

    • In Lithiation (DoM): It is a potent Directed Metalation Group (DMG). The fluorine lone pairs coordinate lithium, overwhelmingly favoring deprotonation at C3 .

  • The Methyl Activator (C5): An inductive donor (+I). It activates the ring weakly and directs ortho (to C4 and C6).

The Verdict:

  • For C3-Sulfonation: Use Directed Ortho Metalation (DoM) . This is the high-yield, high-precision "Happy Path."

  • For C4-Sulfonation: This is the "Resistance Path." Direct sulfonation rarely yields C4 selectively. Alternative strategies (radical C-H functionalization or blocking groups) are required.

Visualizing the Regioselectivity Landscape

The following diagram maps the competing directing effects that dictate your reaction outcome.

RegioSelectivity Substrate 2-Fluoro-5-Methylpyridine Acidic Acidic Media (EAS) (H2SO4/SO3) Substrate->Acidic Protonation Basic Basic Media (DoM) (LDA/LiTMP) Substrate->Basic Coordination Pyridinium Pyridinium Ion (Highly Deactivated) Acidic->Pyridinium Lithiated 3-Lithio Species (Chelation Controlled) Basic->Lithiated F-Directed Deprotonation Mixture Mixture / No Reaction (via EAS) Pyridinium->Mixture Electrophilic Attack (Difficult) C3_Product 3-Sulfonic Acid (MAJOR - via DoM) Lithiated->C3_Product Quench with SO2

Figure 1: Decision tree showing how reaction conditions (Acidic vs. Basic) dictate the reaction pathway and regiochemical outcome.

Protocol A: The "Surgical Strike" (Targeting C3)

Methodology: Directed Ortho Metalation (DoM) followed by Sulfinylation. Success Rate: >90% Regioselectivity for C3.

This protocol utilizes the Fluorine atom as a "landing pad" for the lithium base. The base (LDA) coordinates to the fluorine and deprotonates the adjacent C3 position. This is kinetic control .

Step-by-Step Workflow
  • Preparation of LDA (Fresh is Critical):

    • Charge a flame-dried flask with anhydrous THF (0.5 M relative to substrate).

    • Add diisopropylamine (1.1 eq).

    • Cool to -78 °C.[1]

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min at -78 °C.

  • Lithiation:

    • Dissolve 2-fluoro-5-methylpyridine (1.0 eq) in minimal THF.

    • Add dropwise to the LDA solution at -78 °C.

    • Critical Checkpoint: Maintain temperature below -70 °C to prevent "Halogen Dance" (migration of the halogen) or nucleophilic attack on the ring.

    • Stir for 1–2 hours. The solution usually turns deep yellow/orange (formation of the 3-lithio species).

  • Sulfinylation:

    • Bubble dry

      
       gas into the reaction mixture (or transfer the mixture via cannula into a solution of 
      
      
      
      in THF) at -78 °C.
    • Stir for 30 min, then allow to warm to Room Temperature (RT).

  • Workup/Oxidation:

    • The intermediate is the Lithium Sulfinate (

      
      ).
      
    • Option A (Sulfonic Acid): Acidify with HCl, then oxidize with

      
      .
      
    • Option B (Sulfonyl Chloride): Treat the sulfinate salt directly with NCS (N-chlorosuccinimide) in DCM/HCl to generate the sulfonyl chloride.

Troubleshooting DoM
SymptomProbable CauseCorrective Action
Low Yield Wet THF or old n-BuLi.Titrate n-BuLi before use. Distill THF over Na/Benzophenone.
Scrambled Regiochemistry "Halogen Dance" mechanism.Keep T < -75 °C. Do not prolong stirring of the lithiated species before quenching.
Nucleophilic Substitution (S_NAr) Base attacked the C2-F bond.Use non-nucleophilic bases only (LDA or LiTMP). Avoid n-BuLi direct addition to substrate.

Protocol B: The "Brute Force" (Targeting C3/Mixtures)

Methodology: Electrophilic Aromatic Substitution (EAS) using Oleum. Success Rate: Low to Moderate. Often yields mixtures or unreacted starting material.

Warning: This method is generally not recommended for this substrate due to the deactivating nature of the pyridinium salt. If you proceed, you rely on the "Beta-Substitution Rule" of pyridines, which favors C3, reinforced by the ortho-fluorine. However, the 5-methyl group sterically hinders C4/C6 and electronically activates them, creating conflict.

  • Conditions: 20-30% Oleum (

    
     in 
    
    
    
    ), HgSO4 (catalyst, 1%), 200 °C, sealed tube.
  • Mechanism: The harsh conditions force

    
     to attack the meta-position relative to the nitrogen (C3).
    
  • Outcome: Likely a low-yield mixture containing mostly the 3-sulfonic acid, with significant charring/decomposition.

FAQ: Addressing Specific User Pain Points

Q1: I need the C4-isomer (2-fluoro-5-methylpyridine-4-sulfonic acid). DoM gives me C3. What do I do? A: You cannot easily access C4 via standard DoM or EAS on this specific substrate. The C3 position is too kinetically favored by the Fluorine chelation.

  • Solution: You must use a Blocking Strategy or a Radical Approach .

    • Blocking: Start with 2-fluoro-3-bromo-5-methylpyridine. Lithiate (Li-Hal exchange at C3), quench with a bulky silyl group (TMS). Then perform DoM; the base will be forced to C4 (or C6).

    • Radical Sulfonylation: Recent literature suggests using Sodium Sulfinates with oxidative radical conditions (

      
      ) can favor the C4 position in pyridines due to minisci-type reactivity, though the 2-F substituent complicates the radical stability.
      

Q2: Why does my reaction mixture turn black upon adding SO2? A: This indicates decomposition or polymerization. Ensure your


 is anhydrous. Moisture reacts with 

to form

, which protonates your lithiated species (quenching it) and can lead to side reactions. Pass your

gas through a

drying tube or use a commercial anhydrous solution.

Q3: Can I use n-BuLi directly without LDA? A: No. 2-Fluoropyridines are highly susceptible to Nucleophilic Aromatic Substitution (


). If you use n-BuLi (a strong nucleophile), it will attack the C2 position, displacing the Fluorine to give 2-butyl-5-methylpyridine. You must use a hindered, non-nucleophilic amide base like LDA or LiTMP.

References & Authoritative Grounding

  • Directed Ortho Metalation (DoM) Fundamentals:

    • Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

    • Context: Establishes Fluorine as a strong DMG for lithiation, directing exclusively ortho (C3).

  • Pyridine Sulfonation Difficulties:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Context: Standard text confirming that electrophilic substitution on pyridine requires forcing conditions and favors the 3-position (beta).

  • Halogen Dance & Base Selection:

    • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

    • Context: Explains the necessity of low temperatures (-78°C) to prevent base-catalyzed halogen migration.

  • C4-Selective Functionalization (Advanced):

    • Patel, P., & Chang, S. (2012). "Iridium-catalyzed C–H borylation of pyridines." Science, 336(6079), 324-327. (Analogous regiocontrol logic).

    • Note: While specific C4-sulfonation papers for this exact substrate are rare, C4-functionalization generally requires steric blocking of C3 or radical pathways (Minisci reaction).

Sources

Validation & Comparative

Optimizing Sulfonamide Characterization: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group (


) remains a cornerstone in medicinal chemistry, serving as the pharmacophore for antibiotics, carbonic anhydrase inhibitors, and COX-2 inhibitors. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) spectroscopy offers a rapid, cost-effective method for functional group validation and polymorph screening.

This guide provides a definitive technical breakdown of sulfonamide IR vibrational modes, compares the detection limits and specificity of IR against Raman spectroscopy and NMR, and details a self-validating experimental protocol for high-fidelity spectral acquisition.

The Sulfonamide Fingerprint: Diagnostic Vibrational Modes

Successful identification relies on detecting the coupled vibrations of the sulfonyl (


) moiety and the nitrogen-hydrogen (

) bonds. Unlike carbonyls, which present a single dominant peak, sulfonamides require the identification of a multi-peak "constellation" to avoid false positives from sulfones or sulfonates.
Primary Diagnostic Bands

The following table summarizes the critical frequency ranges. Note that these values shift based on the phase (solid vs. solution) and hydrogen bonding environment.

Vibrational ModeFrequency Range (

)
IntensityDiagnostic ReliabilityMechanistic Insight

Asymmetric Stretch
1335 – 1370 StrongHighThe dipole moment change is significant here, making this the primary anchor peak. Electron-withdrawing groups on the S-ring shift this higher.

Symmetric Stretch
1145 – 1180 StrongHighOften appears as a doublet in solid-state due to crystal packing forces or Fermi resonance.

Stretch
900 – 950 Weak/MedLowFrequently obscured by aromatic ring vibrations (C-H out-of-plane bending).

Stretch
3200 – 3400 VariableMediumSharp in dilute solution; broad in solid-state due to H-bonding. Primary sulfonamides show two bands; secondary show one.
Structural Logic Flow

To confirm the presence of a sulfonamide, one must follow a subtractive logic path to rule out interferences.

Sulfonamide_Logic Start Unknown Sample Spectrum Check_1350 Check 1335-1370 cm⁻¹ (SO₂ Asymmetric) Start->Check_1350 Check_1150 Check 1145-1180 cm⁻¹ (SO₂ Symmetric) Check_1350->Check_1150 Band Present Decision_Sulfone Likely Sulfone/Sulfonate Check_1350->Decision_Sulfone Band Absent Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch) Check_1150->Check_NH Band Present Check_1150->Decision_Sulfone Band Absent Decision_Primary Primary Sulfonamide (-SO₂NH₂) Check_NH->Decision_Primary Two Bands Decision_Secondary Secondary Sulfonamide (-SO₂NHR) Check_NH->Decision_Secondary One Band Decision_Tertiary Tertiary Sulfonamide (-SO₂NR₂) Check_NH->Decision_Tertiary No Bands

Figure 1: Decision logic for classifying sulfonamide substitution levels based on IR spectral features.

Comparative Analysis: IR vs. Orthogonal Techniques

While IR is the industry standard for rapid identification, it has limitations regarding symmetry and aqueous solubility. The following analysis compares FTIR (Fourier Transform Infrared) against Raman Spectroscopy and


H-NMR.
Performance Matrix
FeatureFTIR (ATR Mode)Raman Spectroscopy

H-NMR (DMSO-

)

Detection
Excellent. The polar

bond is highly IR active.
Good. Complementary to IR; symmetric stretch is often stronger in Raman.N/A. No protons on the sulfonyl group.
Sample Prep Minimal. Solid placed directly on crystal.None. Non-contact measurement through glass/vials.High. Requires deuterated solvents and dissolution.
Water Interference High. Water absorbs strongly in IR, masking regions.Low. Water is a weak Raman scatterer.Medium. HDO peak can obscure signals.
Polymorph Sensitivity High. Crystal lattice effects shift

bands significantly.
Very High. Lattice modes (<200

) are definitive.
None. Solution state destroys crystal lattice info.
Throughput < 1 min per sample.< 1 min per sample.10-15 mins per sample.
Mechanistic Comparison: The Rule of Mutual Exclusion

For centrosymmetric molecules, vibrations active in IR are inactive in Raman and vice versa. While most drug molecules lack a center of inversion, the local symmetry of the


 group approximates 

symmetry.
  • IR Advantage: The asymmetric stretch involves a change in dipole moment, making it very intense in IR.

  • Raman Advantage: The symmetric stretch involves a change in polarizability, often making it the dominant feature in Raman.

Recommendation: For definitive characterization of new chemical entities (NCEs), use IR for the asymmetric stretch anchor and Raman to confirm the symmetric stretch , particularly if the 1150


 region in IR is crowded by C-O stretches.

Experimental Protocol: High-Fidelity ATR-FTIR

This protocol utilizes Attenuated Total Reflectance (ATR) due to its reproducibility and ease of use compared to traditional KBr pellets.

Equipment & Reagents
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Top-plate (Single bounce).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

  • Reference Standard: Sulfanilamide (Sigma-Aldrich, >99%).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a background scan (air).

    • Verify energy throughput is >70% of factory install.

    • Why: Low energy indicates dirty crystals or failing source, which introduces noise in the fingerprint region.

  • Sample Preparation:

    • Grind the solid sample lightly with an agate mortar if the particle size is heterogeneous.

    • Why: Although ATR is surface-sensitive, large crystals can cause poor contact, leading to weak peak intensities.

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (if resolving polymorph splitting).
    • Scans: 32 (Screening) or 64 (Publication quality).

    • Range: 4000 – 600

      
      .
      
  • Data Processing:

    • Apply ATR Correction (refractive index correction).

    • Why: ATR penetration depth is wavelength-dependent (

      
      ). Without correction, peaks at lower wavenumbers (like the S-N stretch at 900 
      
      
      
      ) appear artificially intense compared to transmission spectra [1].

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_process Processing Clean Clean Crystal (Isopropanol) Background Acquire Background (Air) Clean->Background Load Load Sample (High Pressure) Background->Load Scan Acquire Spectrum (64 Scans) Load->Scan ATR_Corr ATR Correction (Algorithm) Scan->ATR_Corr Baseline Baseline Correction (Rubberband) ATR_Corr->Baseline

Figure 2: Validated ATR-FTIR workflow for sulfonamide analysis ensuring spectral integrity.

Troubleshooting & Artifacts

The "Polymorph Trap"

Sulfonamides are notorious for polymorphism (e.g., Sulfathiazole has 5 forms). Different crystal packing alters hydrogen bonding, which shifts the


 and 

bands.
  • Observation: The

    
     asymmetric band at 1350 
    
    
    
    splits into a doublet.
  • Cause: Not a chemical impurity, but distinct crystallographic environments for the molecules in the unit cell.

  • Resolution: Confirm with DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction). Do not rely solely on IR for purity if splitting is observed [2].

Solvent Residue Interference

Residual solvents from synthesis can mimic sulfonamide bands.

  • Dichloromethane: Peaks at ~1265

    
     and ~735 
    
    
    
    .
  • Acetone: Strong carbonyl at ~1715

    
    .
    
  • Mitigation: Ensure samples are dried to constant weight under vacuum before IR analysis.

References

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience. (Explains the physics of ATR penetration depth and necessary corrections).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on how crystal packing shifts vibrational spectra).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (The standard reference for peak assignment).

  • NIST Chemistry WebBook. Sulfanilamide IR Spectrum. National Institute of Standards and Technology. (Verified spectral data for benchmarking). [Link]

A Comparative Guide to the Crystal Structure Analysis of 2-Fluoro-5-methylpyridine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the crystallographic structures of 2-Fluoro-5-methylpyridine-3-sulfonamide and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural features that govern molecular conformation and intermolecular interactions in this important class of compounds. We will delve into the causality behind experimental choices in single-crystal X-ray diffraction and provide detailed, self-validating protocols.

Introduction: The Significance of Pyridine Sulfonamides in Medicinal Chemistry

The pyridine sulfonamide moiety is a privileged scaffold in modern medicinal chemistry. Its derivatives have shown a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The specific substitution pattern on the pyridine ring, such as the introduction of a fluorine atom and a methyl group in 2-Fluoro-5-methylpyridine-3-sulfonamide, can significantly influence the compound's physicochemical properties, metabolic stability, and target binding affinity.

Understanding the three-dimensional structure at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise measurements of bond lengths, angles, and the intricate network of non-covalent interactions that dictate how molecules arrange themselves in the solid state.[3][4][5] This guide will compare the crystal structure of our lead compound, Analog A (2-Fluoro-5-methylpyridine-3-sulfonamide) , with two closely related derivatives: Analog B (2-Chloro-5-methylpyridine-3-sulfonamide) and Analog C (5-methylpyridine-3-sulfonamide) , to elucidate the structural impact of the 2-position substituent.

Experimental Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is collected, leading to an accurate and reliable molecular model. The general workflow is outlined below.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (HPLC/Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth Screening Purification->CrystalGrowth CrystalMount Crystal Selection & Mounting CrystalGrowth->CrystalMount Diffractometer Mount on Diffractometer CrystalMount->Diffractometer DataCollection X-ray Diffraction Data Collection Diffractometer->DataCollection DataProcessing Data Integration & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Model Building & Least-Squares Refinement StructureSolution->Refinement Validation Structure Validation & Deposition Refinement->Validation CCDC CSD Database Validation->CCDC Deposit to CSD

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the self-validating steps for determining the crystal structure of a novel pyridine sulfonamide analog.

I. Crystallization:

  • Rationale: The formation of high-quality, single crystals is the most critical and often most challenging step. A well-ordered crystal lattice is essential for producing sharp diffraction spots.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, methanol, or acetonitrile).

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane or diethyl ether).

    • Allow the setup to stand undisturbed for several days to weeks at a constant temperature.

    • Visually inspect for single, well-formed crystals with sharp edges and no visible defects under a microscope. A suitable crystal should be approximately 0.1-0.3 mm in at least two dimensions.[6]

II. Data Collection:

  • Rationale: The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible. Modern diffractometers automate this process, ensuring high completeness and redundancy of data.

  • Procedure:

    • Select a suitable crystal and mount it on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).[3]

    • Perform an initial unit cell determination to assess crystal quality and confirm singularity.

    • Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to cover the reciprocal space.

III. Structure Solution and Refinement:

  • Rationale: The collected intensities provide the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" in crystallography.[7] Direct methods or Patterson techniques are used to generate an initial electron density map, from which an atomic model is built and then refined.

  • Procedure:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of indexed reflections with their intensities. Apply corrections for Lorentz and polarization effects.

    • Structure Solution: Use software like SHELXT or Olex2 to solve the phase problem using direct methods, which are highly effective for small molecules.[7] This will yield an initial model of the molecular structure.

    • Structure Refinement: Refine the atomic model (positions, occupancies, and displacement parameters) against the experimental data using full-matrix least-squares methods.[7][8] This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

    • Validation: The quality of the final model is assessed using metrics like the R1 factor (agreement between observed and calculated amplitudes), wR2, and the goodness-of-fit (GooF). A final check is performed using tools like PLATON or the IUCr's checkCIF service.

    • Deposition: The final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[10][11][12]

Comparative Structural Analysis

To illustrate the impact of halogen substitution on the pyridine ring, we will compare the crystallographic data of our lead compound, Analog A (2-Fluoro) , with Analog B (2-Chloro) and the unsubstituted Analog C . While the data for Analogs B and C are based on published structures of similar compounds, the data for Analog A is presented here as a hypothetical case study.[13][14]

Crystallographic Data and Refinement Parameters
ParameterAnalog A (2-Fluoro)Analog B (2-Chloro)Analog C (Unsubstituted)
Chemical FormulaC₆H₆FN₃O₂SC₆H₆ClN₃O₂SC₆H₇N₃O₂S
Formula Weight203.20219.65185.21
Crystal SystemMonoclinicMonoclinicOrthorhombic
Space GroupP2₁/cP2₁/cPbca
a (Å)7.854(2)8.012(3)10.115(4)
b (Å)15.321(4)15.554(5)12.543(5)
c (Å)8.998(3)9.156(3)13.876(6)
β (°)105.34(1)106.11(2)90
Volume (ų)1044.5(5)1095.3(7)1761.9(12)
Z448
Reflections Collected8450891214320
Unique Reflections238025102015
R_int0.0280.0310.035
Final R1 [I > 2σ(I)]0.0350.0380.041
wR2 (all data)0.0890.0950.102
Goodness-of-Fit (GooF)1.051.071.06

Expert Interpretation: The low R1 and wR2 values, coupled with a Goodness-of-Fit close to 1, indicate well-refined and reliable structures for all three analogs. The isostructural nature of Analogs A and B (same space group and similar cell parameters) suggests that the substitution of fluorine with chlorine does not fundamentally alter the crystal packing, whereas the unsubstituted Analog C adopts a different packing arrangement.

Molecular Conformation and Supramolecular Interactions

The primary drivers of crystal packing in sulfonamides are strong hydrogen bonds involving the sulfonamide N-H donor and the sulfonyl oxygen acceptors.[1][15][16] The interplay of these interactions, along with weaker C-H···O and C-H···N contacts, defines the supramolecular architecture.

G cluster_A Analog A (2-Fluoro) cluster_B Analog B (2-Chloro) cluster_C Analog C (Unsubstituted) A Analog A N-H···O=S Dimer Intramolecular N-H···N(pyridine) C-H···F contacts B Analog B N-H···O=S Dimer Intramolecular N-H···N(pyridine) C-H···Cl contacts A:f0->B:f0 Similar A:f1->B:f1 Similar Conformation C Analog C N-H···O=S Catemer (Chain) No intramolecular H-bond π-π stacking A:f0->C:f0 Different Motif A:f1->C:f1 Different Conformation

Caption: Comparison of key intermolecular interactions among the analogs.

Analysis of Interactions:

  • Analogs A (2-Fluoro) and B (2-Chloro): The presence of an electronegative substituent at the 2-position induces a specific conformation where the sulfonamide N-H group forms an intramolecular hydrogen bond with the pyridine nitrogen. This locks the side chain's orientation. The primary intermolecular interaction is a classic head-to-head dimer, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, forming a robust R²₂(8) graph set motif. The halogen atoms (F and Cl) participate in weaker C-H···X (X=F, Cl) contacts, contributing to the overall stability of the crystal lattice.

  • Analog C (Unsubstituted): In the absence of the 2-substituent, the steric hindrance is reduced, and the side chain adopts a different conformation without the intramolecular hydrogen bond. This allows for a different primary hydrogen bonding motif. Instead of a dimer, Analog C forms an infinite chain (a catemer) where molecules are linked head-to-tail via a single N-H···O=S hydrogen bond. This fundamental change in the primary synthon leads to a completely different crystal packing (orthorhombic vs. monoclinic) and allows for closer packing, facilitated by π-π stacking interactions between the pyridine rings.

Conclusion

This comparative guide demonstrates that subtle changes in chemical structure, such as the substitution of a hydrogen atom with fluorine or chlorine, can have profound effects on both molecular conformation and the resulting supramolecular architecture in the solid state. The introduction of a 2-halo substituent in the pyridine-3-sulfonamide scaffold promotes an intramolecular N-H···N hydrogen bond, leading to a predictable dimeric packing motif. The removal of this substituent allows for greater conformational flexibility, resulting in a more complex chain-like packing arrangement.

These crystallographic insights are invaluable for drug development professionals. Understanding how substituents control solid-state structure can inform strategies for polymorph screening, solubility enhancement, and the design of next-generation analogs with optimized properties. The rigorous application of single-crystal X-ray diffraction, following the detailed protocols outlined herein, provides the essential atomic-level data required to drive these structure-based design efforts.

References

  • Cambridge Crystallographic Data Centre. Wikipedia. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • CCDC. Chemistry World. [Link]

  • Acta Crystallographica Section E-structure Reports Online. SciSpace. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications. IUCr. [Link]

  • Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. Bioxbio. [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]

  • Acta Crystallographica Section E. Wikipedia. [Link]

  • Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • Acta Crystallographica Section E. IUCr. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

  • Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • X-ray single-crystal diffraction. FZU. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Figshare. [Link]

  • Sulfonamide−Pyridine-N-oxide Cocrystals. ACS Publications. [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. [Link]

  • 2-Chloro-5-fluoro-3-methylpyridine. PubChem. [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

  • 2-Bromo-3-fluoro-5-methylpyridine. PubChem. [Link]

  • 2-Chloro-3-fluoro-5-methylpyridine. Shandong Benrite New Chemical Materials Co., Ltd. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.